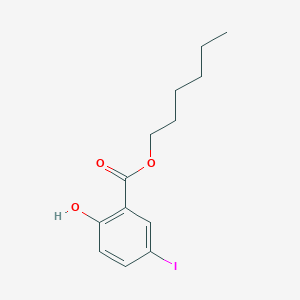

Hexyl 2-hydroxy-5-iodobenzoate

Descripción

Hexyl 2-hydroxy-5-iodobenzoate is a synthetic aromatic ester derived from benzoic acid, featuring a hydroxyl group at the 2-position and an iodine atom at the 5-position of the benzene ring, esterified with a hexyl alcohol moiety. This compound is cataloged in specialty chemical databases (e.g., Biopharmacule Speciality Chemicals P Ltd) as part of organic synthesis and pharmaceutical research toolkits .

Propiedades

Número CAS |

15125-93-6 |

|---|---|

Fórmula molecular |

C13H17IO3 |

Peso molecular |

348.18 g/mol |

Nombre IUPAC |

hexyl 2-hydroxy-5-iodobenzoate |

InChI |

InChI=1S/C13H17IO3/c1-2-3-4-5-8-17-13(16)11-9-10(14)6-7-12(11)15/h6-7,9,15H,2-5,8H2,1H3 |

Clave InChI |

IRVINRLXYQRBMV-UHFFFAOYSA-N |

SMILES |

CCCCCCOC(=O)C1=C(C=CC(=C1)I)O |

SMILES canónico |

CCCCCCOC(=O)C1=C(C=CC(=C1)I)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituted Benzoate Esters

(a) Hexyl Benzoate

- Structure : Lacks hydroxyl and iodine substituents; simple benzoate ester with a hexyl chain.

- Properties : Exhibits a woody-green, balsamic odor, making it a candidate for fragrance formulations .

- Key Differences : The absence of polar substituents (hydroxyl, iodine) in hexyl benzoate increases its volatility and lipophilicity compared to Hexyl 2-hydroxy-5-iodobenzoate. The latter’s iodine atom likely reduces volatility and enhances molecular weight (MW: ~348.1 g/mol vs. ~220.3 g/mol for hexyl benzoate), impacting solubility and bioavailability.

(b) Methyl 3-Hydroxy-5-Iodobenzoate (Similarity: 0.91)

- Structure : Shares the hydroxyl and iodine substituents but uses a methyl ester group instead of hexyl .

- Properties: The shorter methyl chain reduces lipophilicity (logP ~2.5 vs. ~5.5 for hexyl derivative), affecting membrane permeability. The hydroxyl group at the 3-position (vs.

(c) Methyl 4-Hydroxy-3,5-Diiodobenzoate (Similarity: 0.77)

Aliphatic Esters

(a) Hexyl Butyrate

- Structure: Aliphatic ester (butyric acid + hexanol) found in Artemisia ludoviciana essential oil .

- Properties: High volatility contributes to its role as a flavor/fragrance component (fruity, sweet notes).

- Key Differences: Hexyl 2-hydroxy-5-iodobenzoate’s aromatic ring and substituents render it non-volatile and less suitable for flavor applications.

Halogenated Aromatic Compounds

(a) 4-Hydroxy-3,5-Diiodobenzoic Acid (Similarity: 0.86)

Physicochemical and Functional Implications

| Property | Hexyl 2-Hydroxy-5-Iodobenzoate | Hexyl Benzoate | Methyl 3-Hydroxy-5-Iodobenzoate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~348.1 | ~220.3 | ~292.0 |

| logP (Estimated) | ~5.5 | ~5.0 | ~2.5 |

| Volatility | Low | Moderate | Low |

| Key Functional Groups | Iodine, Hydroxyl, Ester | Ester | Iodine, Hydroxyl, Ester |

| Potential Applications | Pharmaceuticals, Polymer Additives | Fragrances | Medicinal Chemistry |

Research and Industrial Relevance

- Pharmaceuticals : The iodine atom in Hexyl 2-hydroxy-5-iodobenzoate may enable radio-labeling for imaging or targeted therapies. Its hexyl chain could enhance tissue penetration compared to shorter-chain analogs .

- Material Science : Increased molecular stability due to iodine’s electron-withdrawing effects might make it useful in UV-resistant coatings.

Q & A

Basic: What are the established synthesis protocols for Hexyl 2-hydroxy-5-iodobenzoate, and how can purity be optimized?

Answer:

Hexyl 2-hydroxy-5-iodobenzoate is typically synthesized via multi-step esterification or substitution reactions. A validated approach involves starting with ethyl 2-hydroxy-5-iodobenzoate (a precursor with structural similarity, as seen in cyclohexyl analogs ), followed by transesterification using hexanol under acidic or enzymatic catalysis. For purity optimization:

- Use HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm to monitor reaction progress.

- Employ recrystallization in ethanol-water mixtures (70:30 v/v) to isolate high-purity crystals.

- Confirm purity (>98%) via 1H/13C NMR (nuclear magnetic resonance) and FT-IR (Fourier-transform infrared spectroscopy) to verify ester bond formation and iodine retention .

Basic: What analytical techniques are critical for characterizing Hexyl 2-hydroxy-5-iodobenzoate?

Answer:

Key techniques include:

- NMR Spectroscopy : 1H NMR to confirm the hexyl chain integration (δ 0.8–1.6 ppm) and aromatic protons (δ 7.2–8.1 ppm). 13C NMR identifies the ester carbonyl (δ ~168 ppm) and iodine-substituted aromatic carbons (δ ~90–100 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (expected [M+H]+: ~364.0 g/mol).

- XRD (X-ray diffraction) for crystalline structure elucidation, particularly to confirm iodine positioning .

Advanced: How can researchers resolve contradictions in catalytic efficiency data during esterification reactions of Hexyl 2-hydroxy-5-iodobenzoate?

Answer:

Contradictions may arise from:

- Catalyst variability : Compare enzymatic (e.g., lipases) vs. chemical (e.g., H2SO4) catalysts. Enzymatic methods reduce side reactions but require pH/temperature optimization (e.g., 40°C, pH 7.5).

- Replication studies : Conduct triplicate experiments under controlled conditions (moisture-free environment, inert gas).

- Kinetic analysis : Use HPLC to quantify unreacted precursors and calculate turnover frequencies. Cross-validate with GC-MS (gas chromatography-mass spectrometry) for volatile byproducts .

Advanced: What mechanistic insights exist for iodine retention in Hexyl 2-hydroxy-5-iodobenzoate under varying reaction conditions?

Answer:

Iodine stability depends on:

- Electrophilic substitution : Ensure reaction temperatures <100°C to prevent deiodination.

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize iodinated intermediates better than protic solvents.

- Radical scavengers : Add antioxidants (e.g., BHT) to mitigate iodine loss via radical pathways. Validate retention via XPS (X-ray photoelectron spectroscopy) or ICP-MS (inductively coupled plasma mass spectrometry) .

Basic: What safety protocols are essential when handling Hexyl 2-hydroxy-5-iodobenzoate?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (similar to iodinated benzoate analogs ).

- Ventilation : Use fume hoods to avoid inhalation of vapors during heating.

- Storage : Keep in amber glass bottles at 4°C under nitrogen to prevent degradation.

- Spill management : Neutralize with activated charcoal and dispose via hazardous waste protocols .

Advanced: How can Hexyl 2-hydroxy-5-iodobenzoate be utilized in fluorescent probe development?

Answer:

The iodine atom facilitates heavy-atom effects for phosphorescence or fluorescence quenching . Applications include:

- Probe synthesis : Functionalize the hydroxyl group with fluorophores (e.g., dansyl chloride) via SN2 reactions.

- Mechanistic studies : Use time-resolved fluorescence to study interactions with biomolecules (e.g., proteins).

- Validation : Compare quantum yields with non-iodinated analogs to quantify iodine’s impact .

Basic: What solvent systems are optimal for dissolving Hexyl 2-hydroxy-5-iodobenzoate in biological assays?

Answer:

- Polar solvents : DMSO or ethanol (10% v/v in PBS) for initial stock solutions.

- Critical micelle concentration (CMC) : For hydrophobic assays, use surfactants (e.g., Tween-20) at 0.1% w/v to enhance solubility.

- Validate biocompatibility via MTT assays to exclude solvent cytotoxicity .

Advanced: How can computational modeling aid in predicting the reactivity of Hexyl 2-hydroxy-5-iodobenzoate?

Answer:

- DFT (Density Functional Theory) : Calculate electrostatic potential maps to predict sites for nucleophilic attack (e.g., ester carbonyl or iodine substitution).

- MD (Molecular Dynamics) : Simulate solvent interactions to optimize reaction conditions (e.g., solvent polarity, temperature).

- Validate models with experimental kinetic data (e.g., Arrhenius plots) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.